molecular formula C12H11NO4 B14018324 3-(2,6-Dioxo-3-piperidyl)benzoic acid

3-(2,6-Dioxo-3-piperidyl)benzoic acid

Cat. No.: B14018324
M. Wt: 233.22 g/mol
InChI Key: PIPKGCPSFYBQHO-UHFFFAOYSA-N
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Description

3-(2,6-Dioxo-3-piperidyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound features a benzene ring substituted with a carboxyl group and a piperidine ring with two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dioxo-3-piperidyl)benzoic acid typically involves the reaction of benzoic acid derivatives with piperidine derivatives under controlled conditions. One common method involves the use of a benzoic acid derivative and a piperidine derivative in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety, reproducibility, and efficiency. Continuous flow synthesis allows for the precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dioxo-3-piperidyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, hydroxylated derivatives, and other functionalized compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2,6-Dioxo-3-piperidyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,6-Dioxo-3-piperidyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dioxo-3-piperidyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike its analogs, it possesses a benzoic acid moiety, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-(2,6-dioxopiperidin-3-yl)benzoic acid

InChI

InChI=1S/C12H11NO4/c14-10-5-4-9(11(15)13-10)7-2-1-3-8(6-7)12(16)17/h1-3,6,9H,4-5H2,(H,16,17)(H,13,14,15)

InChI Key

PIPKGCPSFYBQHO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC(=CC=C2)C(=O)O

Origin of Product

United States

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